Computed Lipophilicity (XLogP): 3,5-Dimethyl Substitution Increases Partition Coefficient by 0.4–0.7 Units Over Mono-Methyl Analogs
The computed XLogP for 2-amino-3,5-dimethylbenzaldehyde is 2.0, compared with 1.6 for both 2-aminobenzaldehyde and 2-amino-3-methylbenzaldehyde, and 1.3 for 2-amino-5-methylbenzaldehyde . This represents a 0.4–0.7 log-unit increase in lipophilicity, reflecting the additive contribution of the two meta-methyl groups. The difference is meaningful for downstream applications where logP governs membrane permeability, protein binding, or phase-transfer behavior.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 2-Aminobenzaldehyde: 1.6; 2-Amino-3-methylbenzaldehyde: 1.6; 2-Amino-5-methylbenzaldehyde: 1.3 |
| Quantified Difference | +0.4 to +0.7 log units |
| Conditions | PubChem XLogP3-AA algorithm (computed property) |
Why This Matters
Higher logP directly influences compound partitioning in biphasic reaction systems and predicts different bioavailability and ADME profiles in medicinal chemistry programs.
- [1] PubChem. (2025). 2-Amino-3,5-dimethylbenzaldehyde: XLogP3-AA = 2.0. https://pubchem.ncbi.nlm.nih.gov/compound/45083657 View Source
- [2] PubChem. (2025). 2-Amino-5-methylbenzaldehyde: XLogP3 = 1.3. https://pubchem.ncbi.nlm.nih.gov/compound/2-amino-5-methylbenzaldehyde View Source
